molecular formula C9H15NO6S B8236366 3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid

Cat. No.: B8236366
M. Wt: 265.29 g/mol
InChI Key: CVDHNJLYMWELTI-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups. The compound also contains a thietane ring, a four-membered ring with a sulfur atom, which is relatively rare and can impart unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid is unique due to the combination of the Boc protecting group and the thietane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6S/c1-8(2,3)16-7(13)10-9(6(11)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDHNJLYMWELTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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